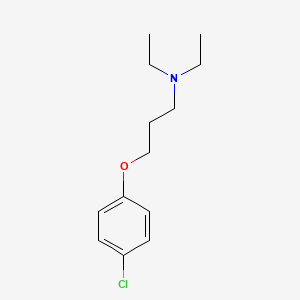

3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine

Overview

Description

Synthesis Analysis

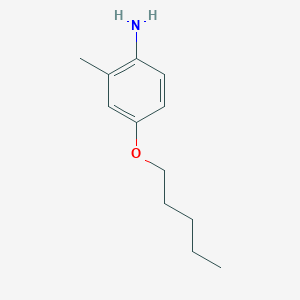

The synthesis of compounds similar to “3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine” has been reported. For instance, a method for the synthesis of rafoxanide, a halogenated salicylanilide used as an efficient anthelmintic in sheep and cattle, was synthesized in only three steps from readily available 4-chlorophenol with 74% overall yield .Scientific Research Applications

Analytical Chemistry Applications

A novel amino-functionalized polymer, utilizing 3-(trimethoxysilyl) propyl amine (TMSPA) as a precursor, was developed for headspace solid-phase microextraction (SPME) of chlorophenols from environmental samples, demonstrating a potential pathway for environmental monitoring and analysis of related compounds (Bagheri, Babanezhad, & Khalilian, 2008).

Synthetic Chemistry Developments

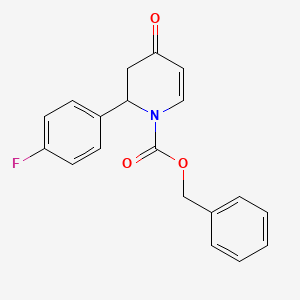

An improved palladium-catalyzed system for the synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines from less reactive substrates, including 2-chlorophenol, highlights advancements in catalytic synthesis techniques that could be applied to the synthesis or functionalization of compounds like "3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine" (Feng et al., 2013).

Material Science and Polymer Research

Research on the synthesis and characterization of polymers and small molecules, such as the work on cationic complexes of the ‘3+1’ oxorhenium–thiolate family, illustrates the exploration of new materials with potential applications in catalysis, sensing, and more. This area of research may provide insights into the functionalization or applications of similar chlorophenoxy-based compounds (Maresca et al., 2000).

Biological Activity Studies

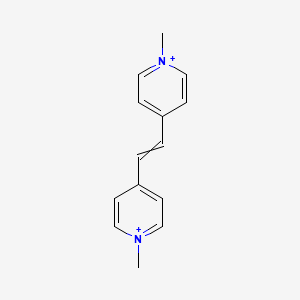

While explicit details on biological applications of "this compound" were not identified, research into the synthesis and plant growth retardant activity of quaternary salts of ammonia from cinnamic acids, including derivatives with chlorophenyl groups, underscores the potential for agricultural and biological research applications of similar compounds (Sharma & Jagdeo, 2004).

Mechanism of Action

Target of Action

It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is known that Chlorphenesin, a similar compound, acts as a muscle relaxant by blocking nerve impulses (or pain sensations) that are sent to the brain .

Biochemical Pathways

Similar compounds like chlorphenesin are known to act in the cns, suggesting that it may influence neurotransmission or other cns-related pathways .

Pharmacokinetics

Chlorphenesin, a similar compound, is known to be rapidly and completely absorbed, metabolized in the liver, and 85% of a dose is excreted within 24 hours as the glucuronide metabolite .

Result of Action

Similar compounds like chlorphenesin are known to block nerve impulses in the cns, which can lead to muscle relaxation .

properties

IUPAC Name |

3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c1-3-15(4-2)10-5-11-16-13-8-6-12(14)7-9-13/h6-9H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTASLUMHTZXNRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCOC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

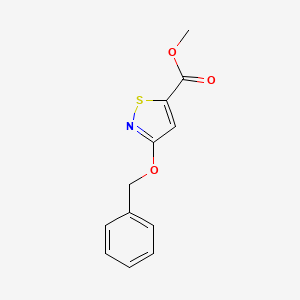

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid](/img/structure/B3136282.png)

![Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-](/img/structure/B3136297.png)